1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of an aminopropyl group and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Functionalization: The benzene ring is functionalized with a methylsulfonyl group through sulfonation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((1R)-1-Aminopentyl)-3-(methylsulfonyl)benzene: Similar structure with a longer alkyl chain.
1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene: Similar structure with a shorter alkyl chain.
1-((1R)-1-Aminobutyl)-2-(methylsulfonyl)benzene: Similar structure with a different alkyl chain length.
Uniqueness
1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminopropyl and methylsulfonyl groups allows for versatile interactions and applications in various fields.
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
(1R)-1-(2-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO2S/c1-3-9(11)8-6-4-5-7-10(8)14(2,12)13/h4-7,9H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
HKZLJZTVWOVMEL-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1S(=O)(=O)C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.